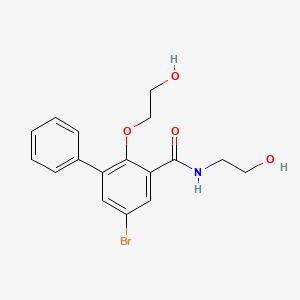
Amylferrocene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethylpropyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where a central iron atom is bonded to two cyclopentadienyl rings. The unique structure of ferrocene compounds imparts them with remarkable stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylpropyl)ferrocene typically involves the alkylation of ferrocene. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields (1,1-Dimethylpropyl)ferrocene as the main product .
Industrial Production Methods
Industrial production of (1,1-Dimethylpropyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then purified through techniques such as distillation or recrystallization to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethylpropyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can revert the ferrocenium ion back to the neutral ferrocene compound.
Substitution: Electrophilic aromatic substitution reactions are common, where the cyclopentadienyl rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides in the presence of Lewis acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,1-Dimethylpropyl)ferrocene yields the corresponding ferrocenium ion, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.
Aplicaciones Científicas De Investigación
(1,1-Dimethylpropyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Industry: (1,1-Dimethylpropyl)ferrocene is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of (1,1-Dimethylpropyl)ferrocene involves its interaction with molecular targets through its iron center and cyclopentadienyl rings. The compound can participate in redox reactions, where it alternates between the ferrocene and ferrocenium states. This redox behavior is crucial for its applications in catalysis and as an electrochemical sensor. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound with two cyclopentadienyl rings bonded to an iron atom.
1,1’-Dimethylferrocene: A derivative with methyl groups attached to the cyclopentadienyl rings.
1,1’-Diacetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
(1,1-Dimethylpropyl)ferrocene is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Propiedades
Fórmula molecular |
C15H20Fe |
|---|---|
Peso molecular |
256.16 g/mol |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-4-10(2,3)9-7-5-6-8-9;1-2-4-5-3-1;/h5-8H,4H2,1-3H3;1-5H; |
Clave InChI |
ZLCYUGTVMASCSW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
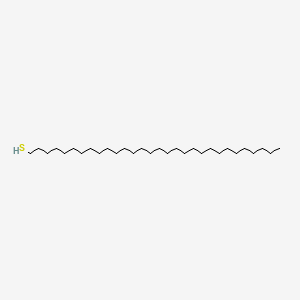
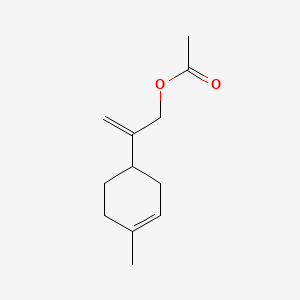
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

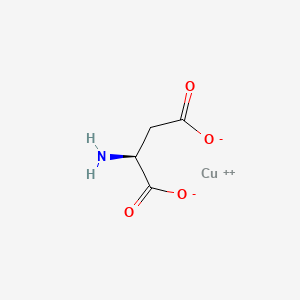


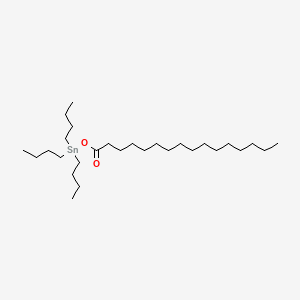
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
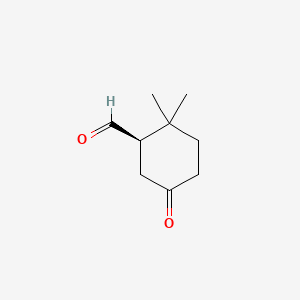
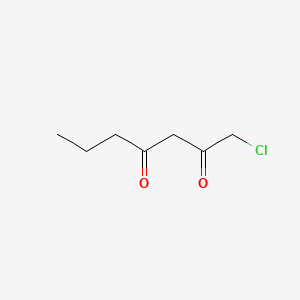
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
